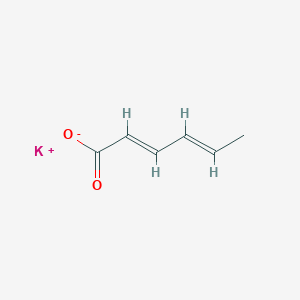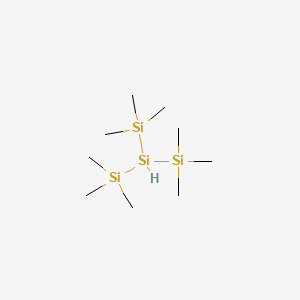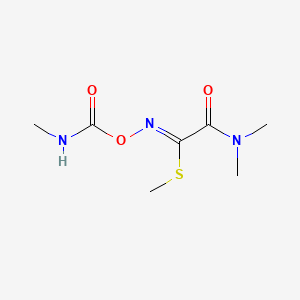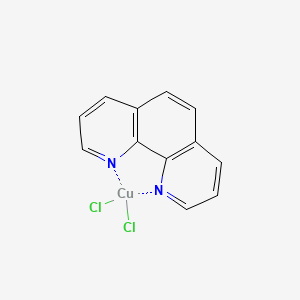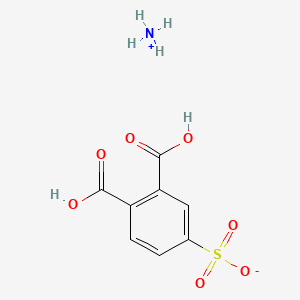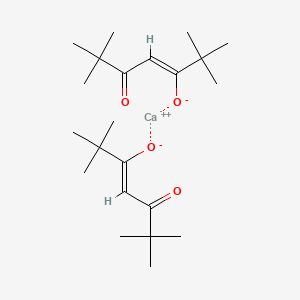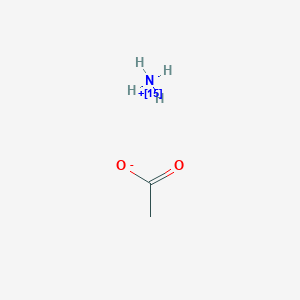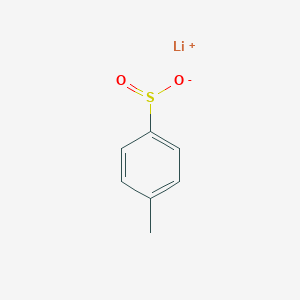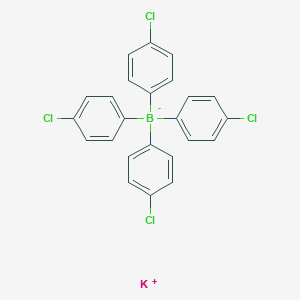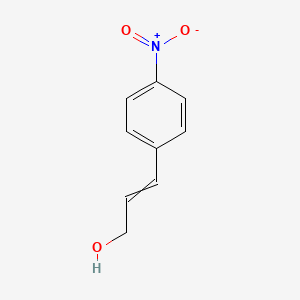
2-Propen-1-ol, 3-(4-nitrophenyl)-
説明
2-Propen-1-ol, 3-(4-nitrophenyl)-, also known as 3-(4-nitrophenyl)-2-propen-1-ol, is an organic compound with the molecular formula C(_9)H(_9)NO(_3). This compound features a nitrophenyl group attached to a propenol backbone, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
-
Nitration of Cinnamyl Alcohol: : One common method involves the nitration of cinnamyl alcohol. This process typically uses a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperatures to avoid over-nitration and to ensure the selective formation of the 4-nitrophenyl derivative.
-
Aldol Condensation: : Another method involves the aldol condensation of 4-nitrobenzaldehyde with acetaldehyde, followed by reduction. This method requires a base such as sodium hydroxide to facilitate the condensation reaction, and a reducing agent like sodium borohydride to convert the intermediate product into the desired alcohol.
Industrial Production Methods
In industrial settings, the production of 2-Propen-1-ol, 3-(4-nitrophenyl)- often involves large-scale nitration processes with stringent control over reaction conditions to maximize yield and purity. Continuous flow reactors are sometimes used to enhance the efficiency and safety of the nitration process.
化学反応の分析
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of amino derivatives.
-
Substitution: : The nitrophenyl group can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(4-nitrophenyl)-2-propenal or 3-(4-nitrophenyl)-2-propenoic acid.
Reduction: 3-(4-aminophenyl)-2-propen-1-ol.
Substitution: Halogenated derivatives such as 3-(4-chlorophenyl)-2-propen-1-ol.
科学的研究の応用
Chemistry
In chemistry, 2-Propen-1-ol, 3-(4-nitrophenyl)- is used as a building block for synthesizing more complex molecules. Its nitrophenyl group makes it a useful intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The nitro group can be reduced to an amino group, which can then be used to attach various biomolecules for studying enzyme activities and protein interactions.
Medicine
In medicinal chemistry, derivatives of 2-Propen-1-ol, 3-(4-nitrophenyl)- are explored for their potential therapeutic properties. The compound’s ability to undergo various chemical modifications makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Industry
Industrially, this compound is used in the production of specialty chemicals. Its reactivity allows for the creation of polymers and resins with specific properties, useful in coatings, adhesives, and other materials.
作用機序
The mechanism by which 2-Propen-1-ol, 3-(4-nitrophenyl)- exerts its effects depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the application, but generally, the nitrophenyl group plays a crucial role in directing the reactivity of the compound.
類似化合物との比較
Similar Compounds
Cinnamyl Alcohol: Similar in structure but lacks the nitro group, making it less reactive in certain types of chemical reactions.
4-Nitrobenzyl Alcohol: Contains a nitro group but differs in the position of the hydroxyl group, leading to different reactivity patterns.
3-Phenyl-2-propen-1-ol: Similar backbone but without the nitro group, resulting in different chemical properties.
Uniqueness
2-Propen-1-ol, 3-(4-nitrophenyl)- is unique due to the presence of both a nitrophenyl group and a propenol backbone. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
特性
IUPAC Name |
3-(4-nitrophenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXXEDSIJZHDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061739 | |
| Record name | 2-Propen-1-ol, 3-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-63-8 | |
| Record name | 3-(4-Nitrophenyl)-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-ol, 3-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


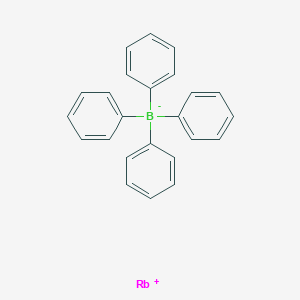
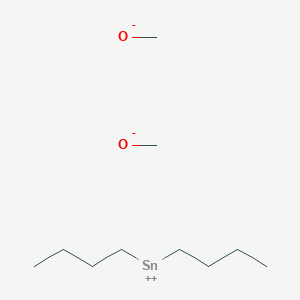
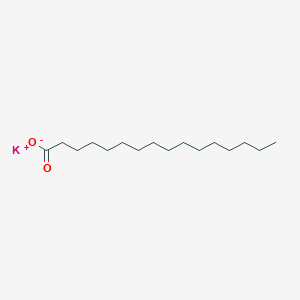
![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B7800279.png)
![[(2R)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7800296.png)
